molecular formula C11H7NO4 B11888315 6,7-Quinolinedicarboxylic acid CAS No. 52287-38-4

6,7-Quinolinedicarboxylic acid

Cat. No.: B11888315
CAS No.: 52287-38-4
M. Wt: 217.18 g/mol
InChI Key: WYTKBUVLWVDGDO-UHFFFAOYSA-N
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Description

Quinoline-6,7-dicarboxylic acid is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline itself is known for its broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry

Chemical Reactions Analysis

Types of Reactions: Quinoline-6,7-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, ozonolysis of quinoline primarily yields quinoline-6,7-dicarboxylic acid .

Mechanism of Action

The mechanism of action of quinoline-6,7-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to their antimicrobial and anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Uniqueness: Quinoline-6,7-dicarboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

52287-38-4

Molecular Formula

C11H7NO4

Molecular Weight

217.18 g/mol

IUPAC Name

quinoline-6,7-dicarboxylic acid

InChI

InChI=1S/C11H7NO4/c13-10(14)7-4-6-2-1-3-12-9(6)5-8(7)11(15)16/h1-5H,(H,13,14)(H,15,16)

InChI Key

WYTKBUVLWVDGDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)C(=O)O)C(=O)O

Origin of Product

United States

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